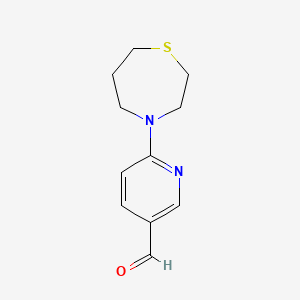![molecular formula C13H19NO2S B13184674 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₁₃H₁₉NO₂S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclohexane ring substituted with an amine group and a 4-methylbenzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylbenzenesulfonyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Methylbenzenesulfonyl)cyclohexan-1-thiol: Contains a thiol group instead of an amine.
2-(4-Methylbenzenesulfonyl)cyclohexan-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amine and sulfonyl groups allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,12-13H,2-5,14H2,1H3 |
Clave InChI |
GYKPRYVYGWAFFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


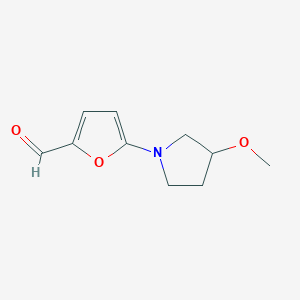
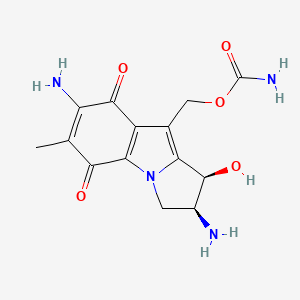
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
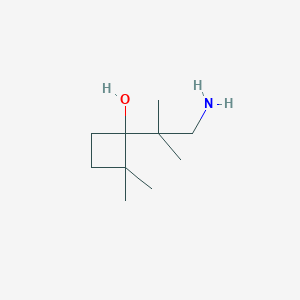
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
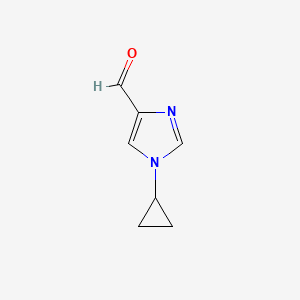
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
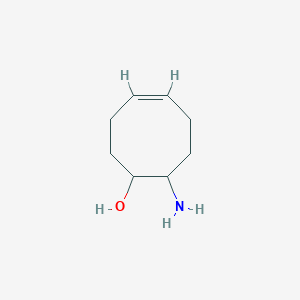
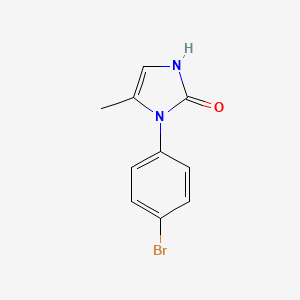

![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
